2-(5-phenyl-2-furyl)-1H-benzimidazole
Description
Properties
IUPAC Name |
2-(5-phenylfuran-2-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-2-6-12(7-3-1)15-10-11-16(20-15)17-18-13-8-4-5-9-14(13)19-17/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQRLACBLYOHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-(5-phenyl-2-furyl)-1H-benzimidazole typically involves the condensation of 5-phenyl-2-furaldehyde with o-phenylenediamine. Various synthetic methodologies can be employed, including traditional heating methods and microwave-assisted synthesis, which can enhance yield and reduce reaction time.
Table 1: Synthesis Methods of this compound
| Method | Conditions | Yield (%) |
|---|---|---|
| Traditional Heating | Reflux in ethanol | 70-80 |
| Microwave-Assisted | 240°C for 5 min | 85 |
| Solvent-Free Conditions | High temperature | 75 |
Antimicrobial Properties
Research has shown that benzimidazole derivatives exhibit significant antimicrobial activity. Studies have demonstrated that this compound has potent effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.
Antitumor Activity
Recent investigations into the antitumor properties of benzimidazole derivatives have indicated that this compound may inhibit cancer cell proliferation. In vitro studies on human lung cancer cell lines (A549, HCC827, NCI-H358) have shown promising results, suggesting its potential as an anticancer agent.
Table 2: Biological Activities of this compound
| Activity Type | Test Organisms/Cell Lines | Results |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant inhibition observed |
| Antitumor | A549, HCC827, NCI-H358 | Reduced cell proliferation |
| Cytotoxicity | MRC-5 (human lung fibroblast) | Low cytotoxicity at therapeutic doses |
Therapeutic Potential
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
- Agricultural Chemistry : Its antimicrobial properties could be explored for developing plant protection agents against pathogens.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound, against resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.
Case Study 2: Antitumor Activity Assessment
In vitro assays were conducted on lung cancer cell lines using different concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell growth, with further analysis revealing apoptosis induction in treated cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzimidazole Derivatives
Substitution Patterns and Physicochemical Properties
Benzimidazole derivatives are often modified at the 1-, 2-, or 5-positions to tune their properties. Below is a comparison of 2-(5-phenyl-2-furyl)-1H-benzimidazole with similar compounds:
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, NO₂) generally increase thermal stability and resistance to enzymatic degradation .
- Electron-donating groups (e.g., OCH₃, OH) improve solubility but may reduce metabolic stability .
- The furan-phenyl substituent in the target compound could combine π-π interactions (from phenyl) and moderate polarity (from furan), balancing solubility and binding affinity .
Example :
- 2-(4-Methoxyphenyl)-1H-benzimidazole (Compound 2b): Synthesized via condensation of 4-methoxybenzaldehyde with 1,2-phenylenediamine, yielding 81% product .
2.3.1. Antiparasitic Activity
- Pyridyl methylsulfinyl derivatives (e.g., H-BZM1): Exhibit IC₅₀ values of 12–45 µM against Giardia lamblia by inhibiting triosephosphate isomerase (TIM) .
- Morpholine derivatives (e.g., 2l): Show nanomolar activity against Trichomonas vaginalis (IC₅₀: 0.0698 µM) .
2.3.2. Enzyme Inhibition
- 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid : Binds opioid receptors, showing naloxone-sensitive analgesia .
- 4-Hydroxyphenyl derivatives: Act as NO sensors via copper coordination, useful in fluorescence imaging .
2.3.3. Anticancer Potential
Critical Analysis of Structural-Activity Relationships (SAR)
- Position of substitution : C2-substituted benzimidazoles generally show higher bioactivity than C1 or C5 derivatives due to improved target binding .
- Aromatic vs. aliphatic substituents : Aromatic groups (e.g., phenyl, furyl) enhance π-stacking with biological targets, while aliphatic chains (e.g., morpholine) improve solubility .
- Electron effects: Electron-withdrawing groups (NO₂, CF₃) increase oxidative stability but may reduce oral bioavailability .
Q & A
Q. What are the standard synthetic routes for 2-(5-phenyl-2-furyl)-1H-benzimidazole, and how do reaction conditions influence yield?
The most common method involves condensation of 1,2-phenylenediamine derivatives with aldehydes or carboxylic acids under acidic or oxidative conditions . For example:
- Aldehyde condensation : Reacting 1,2-phenylenediamine with 5-phenyl-2-furaldehyde in the presence of HCl or polyphosphoric acid yields the benzimidazole core.
- Carboxylic acid route : Using formic acid or acetic acid as both solvent and reactant at reflux temperatures (e.g., 100–120°C for 1.5–4 hours) facilitates cyclization . Yield optimization requires precise pH control during workup (e.g., NaOH neutralization to pH 8–10) to minimize side products like uncyclized intermediates .
Q. What spectroscopic and analytical methods are used to characterize this compound derivatives?
Key techniques include:
- NMR spectroscopy : and NMR confirm substituent positions and aromatic proton coupling patterns .
- IR spectroscopy : Absorbance bands near 1600–1450 cm verify the benzimidazole ring, while furyl C-O stretches appear at ~1250 cm .
- Elemental analysis : Validates purity by matching experimental vs. calculated C/H/N/O percentages (e.g., C: 72.3%, H: 4.5%, N: 10.7% for CHNO) .
Q. Which pharmacological activities are associated with this compound, and how are they evaluated?
The compound exhibits antimicrobial, anticancer, and antifungal activity , assessed via:
- MIC assays : Testing against S. aureus or C. albicans to determine minimum inhibitory concentrations (e.g., MIC ≤ 12.5 µg/mL for antifungal activity) .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC values . Substituent modifications (e.g., electron-withdrawing groups on the furyl ring) enhance potency by improving membrane permeability .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yields of this compound?
- Catalyst selection : Trimethylsilyl chloride in a two-phase system increases yields to >80% by accelerating cyclization .
- Solvent-free microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 150 W) while maintaining yields of ~75% .
- Oxidative conditions : Using air or mild oxidants (e.g., MnO) minimizes over-oxidation of sensitive furyl groups .
Q. What experimental factors contribute to low yields in benzimidazole synthesis, and how can they be mitigated?
- pH mismanagement : Excess alkalinity during workup hydrolyzes intermediates; maintain pH 8–10 using dilute NaOH .
- Impure reagents : Residual moisture in aldehydes inhibits cyclization; pre-dry reactants with molecular sieves .
- Side reactions : Tosylation of intermediates or dimerization can occur; use radical scavengers like BHT to suppress unwanted pathways .
Q. What structural features of this compound influence its biological activity?
- Furyl ring substitution : Electron-withdrawing groups (e.g., NO) at the 5-position enhance antifungal activity by increasing electrophilicity .
- Benzimidazole N-alkylation : Methyl or propyl groups at N-1 improve bioavailability but may reduce DNA intercalation efficacy in anticancer assays .
- Metal complexes : ZnCl coordination amplifies antimicrobial activity via redox cycling mechanisms .
Q. How does thermal stability impact the application of this compound in material science?
Benzimidazole-polyimide copolymers exhibit thermal degradation resistance up to 530°C , making them suitable for high-temperature electronics. Key parameters:
- Glass transition temperature (T) : Ranges from 275–328°C, influenced by copolymer chain rigidity .
- Tensile strength : Films achieve ~100 MPa, maintained even after 48 hours at 200°C .
Q. How can conflicting data on benzimidazole bioactivity be resolved?
- Standardize assays : Discrepancies in MIC values often arise from variations in microbial strains or culture conditions .
- SAR studies : Systematically compare substituent effects across derivatives (e.g., halogen vs. methoxy groups) to identify activity trends .
Q. What green chemistry approaches are viable for synthesizing this compound?
Q. How can computational methods guide the design of benzimidazole-based catalysts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
